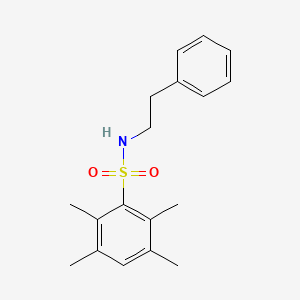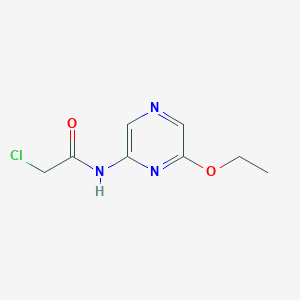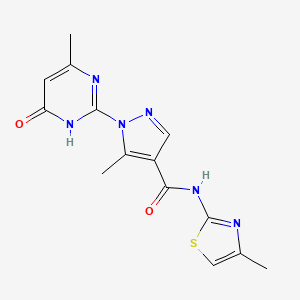
2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound belongs to the class of sulfonamides, which are known for their ability to modulate the activity of ion channels and receptors in the central nervous system.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide has been the subject of several scientific studies due to its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of several ion channels and receptors in the central nervous system, including the NMDA receptor, the AMPA receptor, and the GABA-A receptor. These receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal excitability.
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide involves its ability to modulate the activity of ion channels and receptors in the central nervous system. This compound has been shown to act as a positive allosteric modulator of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. Additionally, this compound has been shown to enhance the activity of the AMPA receptor, which is involved in the regulation of synaptic transmission and neuronal excitability. Finally, this compound has been shown to act as a negative allosteric modulator of the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific ion channels and receptors that are modulated by this compound. However, several studies have reported that this compound can enhance synaptic plasticity, improve learning and memory, and reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide is its ability to selectively modulate the activity of specific ion channels and receptors in the central nervous system. This compound has been shown to have a high degree of selectivity for the NMDA receptor, the AMPA receptor, and the GABA-A receptor, which makes it a valuable tool for studying the physiological and pathological functions of these receptors. Additionally, this compound has a relatively low toxicity profile, which makes it suitable for use in animal models.
However, there are also several limitations associated with the use of this compound in lab experiments. One of the main limitations is that this compound has a relatively short half-life in vivo, which can make it difficult to achieve sustained modulation of ion channel and receptor activity. Additionally, the effects of this compound can be highly dependent on the specific experimental conditions, such as the dose, route of administration, and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on 2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide. One potential direction is to further investigate the mechanisms underlying the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Another potential direction is to explore the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as depression and anxiety. Finally, future research could focus on developing novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties, which could enhance its utility as a research tool and potential therapeutic agent.
Synthesemethoden
The synthesis of 2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with phenethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified by recrystallization or chromatography.
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-13-12-14(2)16(4)18(15(13)3)22(20,21)19-11-10-17-8-6-5-7-9-17/h5-9,12,19H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDRXORAQEZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2909487.png)




![2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2909496.png)

![2-[(2,4-dichlorophenyl)methoxy]-4-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione](/img/structure/B2909499.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909504.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2909505.png)

methyl}thiophen-2-yl)benzamide](/img/structure/B2909508.png)
![Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2909509.png)